Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate Indigo Carmine 5,7’-Isomer is an analog of 5,5’-Indigodisulfonic Acid Disodium Salt and synthesized from Indigo. Indigo is a chemical compound used as a dye in industrial clothing and textile processes. Also used in the synthesis of organic semiconductors.

Brand Name: Vulcanchem
CAS No.: 27414-68-2
VCID: VC20810450
InChI: InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
SMILES: C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+]
Molecular Formula: C16H8N2Na2O8S2
Molecular Weight: 466.4 g/mol

Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate

CAS No.: 27414-68-2

Cat. No.: VC20810450

Molecular Formula: C16H8N2Na2O8S2

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate - 27414-68-2

Specification

Description Indigo Carmine 5,7’-Isomer is an analog of 5,5’-Indigodisulfonic Acid Disodium Salt and synthesized from Indigo. Indigo is a chemical compound used as a dye in industrial clothing and textile processes. Also used in the synthesis of organic semiconductors.

CAS No. 27414-68-2
Molecular Formula C16H8N2Na2O8S2
Molecular Weight 466.4 g/mol
IUPAC Name disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate
Standard InChI InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Standard InChI Key QVTMQQLVIHWZOG-QDBORUFSSA-L
Isomeric SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])N/C(=C/3\C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])/C2=O.[Na+].[Na+]
SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+]
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])NC(=C3C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])C2=O.[Na+].[Na+]

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